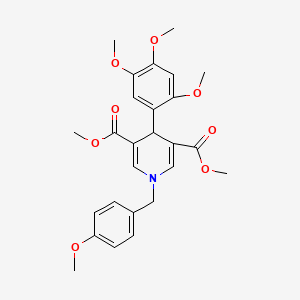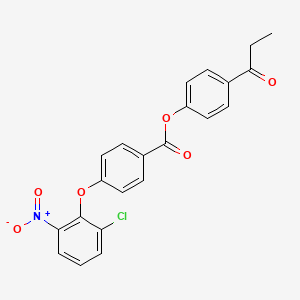
N~2~-(2,4-dimethylphenyl)-N~1~-mesityl-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-(2,4-dimethylphenyl)-N~1~-mesityl-N~2~-(phenylsulfonyl)glycinamide, also known as DMS 612, is a compound that has been extensively studied for its potential use in scientific research. This compound is a glycine receptor antagonist that has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
N~2~-(2,4-dimethylphenyl)-N~1~-mesityl-N~2~-(phenylsulfonyl)glycinamide 612 acts as a glycine receptor antagonist, which means that it blocks the action of glycine at the receptor site. Glycine is an important neurotransmitter in the central nervous system, and its activity is involved in a range of physiological processes. By blocking the action of glycine, this compound 612 can modulate the activity of the central nervous system and affect a range of physiological processes.
Biochemical and Physiological Effects:
This compound 612 has been shown to have a range of biochemical and physiological effects. In addition to its effects on glycine receptors, this compound 612 has been shown to have effects on other neurotransmitter systems, including the GABA and glutamate systems. Additionally, this compound 612 has been shown to affect ion channels and other cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~2~-(2,4-dimethylphenyl)-N~1~-mesityl-N~2~-(phenylsulfonyl)glycinamide 612 in lab experiments is that it is a potent and specific glycine receptor antagonist. This makes it a useful tool for studying the role of glycine receptors in the central nervous system. However, one limitation of using this compound 612 is that it has a relatively short half-life, which can make it difficult to use in long-term experiments.
Direcciones Futuras
There are a number of future directions for research on N~2~-(2,4-dimethylphenyl)-N~1~-mesityl-N~2~-(phenylsulfonyl)glycinamide 612. One area of research that is currently being explored is the potential therapeutic applications of this compound 612 in the treatment of neurological disorders such as epilepsy and chronic pain. Additionally, there is ongoing research into the role of glycine receptors in the central nervous system, and this compound 612 is likely to continue to be an important tool in this research. Finally, there is potential for the development of new compounds that are based on the structure of this compound 612, which could have improved pharmacological properties and therapeutic applications.
Aplicaciones Científicas De Investigación
N~2~-(2,4-dimethylphenyl)-N~1~-mesityl-N~2~-(phenylsulfonyl)glycinamide 612 has been studied for its potential use in a range of scientific research applications. One area of research where this compound 612 has been extensively studied is in the field of neuroscience. This compound 612 has been shown to be a potent glycine receptor antagonist, which has led to its use in studies of the role of glycine receptors in the central nervous system. Additionally, this compound 612 has been shown to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy and chronic pain.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-17-11-12-23(19(3)13-17)27(31(29,30)22-9-7-6-8-10-22)16-24(28)26-25-20(4)14-18(2)15-21(25)5/h6-15H,16H2,1-5H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOJKVVWCQXVJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2C)C)C)S(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B3549627.png)
![2-[(2-bromobenzyl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3549628.png)
![4-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-3-nitrobenzaldehyde](/img/structure/B3549634.png)
![N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B3549639.png)

![N-{3-[(4-ethoxy-3-nitrobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3549655.png)


![dimethyl 4-[2-(benzyloxy)phenyl]-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3549667.png)
![2-{[4-(4-ethoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B3549680.png)
![N-(2,3-dimethylphenyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B3549688.png)
![N~2~-(2-chlorophenyl)-N~1~-(2,6-diethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3549709.png)
